molecular formula C6H8NO+ B3328471 1-Methylpyridin-1-ium-3-ol CAS No. 4685-07-8

1-Methylpyridin-1-ium-3-ol

Cat. No.: B3328471
CAS No.: 4685-07-8
M. Wt: 110.13 g/mol
InChI Key: FZVAZYLFYPULKX-UHFFFAOYSA-O
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Description

1-Methylpyridin-1-ium-3-ol is a quaternary ammonium compound with the molecular formula C6H8NO+. It is a derivative of pyridine, where the nitrogen atom is methylated, and a hydroxyl group is attached to the third carbon atom of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpyridin-1-ium-3-ol can be synthesized through several methods. One common method involves the methylation of pyridine using methyl iodide or dimethyl sulfate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The hydroxyl group can be introduced through subsequent oxidation reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyridin-1-ium-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridinium salts, ketones, aldehydes, and reduced derivatives .

Scientific Research Applications

1-Methylpyridin-1-ium-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylpyridin-1-ium-3-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Methylpyridin-1-ium-3-ol stands out due to its specific hydroxyl group at the third position, which imparts unique chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific interactions with biological molecules .

Properties

IUPAC Name

1-methylpyridin-1-ium-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-7-4-2-3-6(8)5-7/h2-5H,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVAZYLFYPULKX-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NO+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60900996
Record name NoName_43
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60900996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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